3-(二氟甲基)氮杂环丁烷

描述

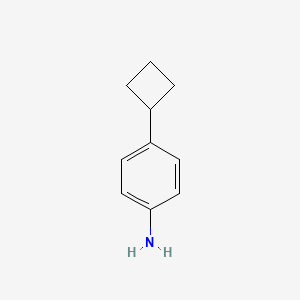

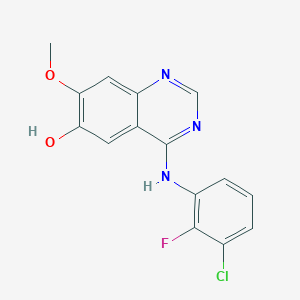

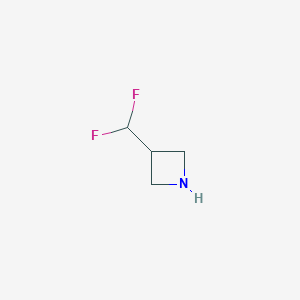

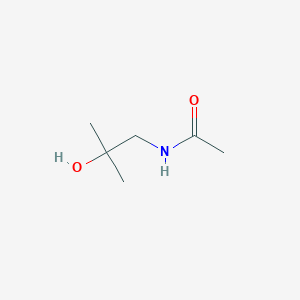

3-(Difluoromethyl)azetidine is a chemical compound with the molecular formula C4H7F2N . It is used as a reactant in the preparation of apoptosis signal-regulating kinase inhibitors .

Synthesis Analysis

The synthesis of azetidines, including 3-(Difluoromethyl)azetidine, has seen significant advances recently . One efficient method for synthesizing functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)azetidine is characterized by a four-membered nitrogen-containing heterocycle . The molecular weight is 107.1 .Chemical Reactions Analysis

Azetidines, including 3-(Difluoromethyl)azetidine, are known for their reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .Physical And Chemical Properties Analysis

3-(Difluoromethyl)azetidine has a predicted boiling point of 87.5±15.0 °C and a predicted density of 1.104±0.06 g/cm3 . Its pKa is predicted to be 9.57±0.40 .科学研究应用

合成化学和功能化

3-(二氟甲基)氮杂环丁烷及其衍生物作为氮杂环丁烷类的一部分,在合成化学中发挥着重要作用。氮杂环丁烷因其作为氨基酸替代物和在肽模拟物和核酸化学中的用途而闻名。它们在催化过程中得到应用,包括各种加成反应,如亨利、铃木、薗头和迈克尔加成反应,使其成为有机合成中的多功能化合物 (Mehra, Lumb, Anand, & Kumar, 2017)。

类药物化合物的衍生

具体来说,3,3-二芳基氮杂环丁烷作为氮杂环丁烷的衍生物,使用催化反应制备,可以转化为类药物化合物。这些衍生物以高产率合成,并通过氮杂环丁烷氮和芳基提供进一步修饰的潜力 (Denis et al., 2018)。

药物化学中的构建块

受保护的 3-卤代氮杂环丁烷与 3-(二氟甲基)氮杂环丁烷密切相关,广泛用作药物化学中的构建块。这些化合物以克级制备,可用于合成一系列高价值的氮杂环丁烷-3-羧酸衍生物,表明它们在药物开发中的重要性 (Ji, Wojtas, & Lopchuk, 2018)。

合成的多功能底物

氮杂环丁-3-酮在结构上与 3-(二氟甲基)氮杂环丁烷相关,是合成功能化氮杂环丁烷的多功能底物。这些化合物尽管在自然界中没有发现,但为合成各种具有生物学意义的分子提供了丰富的来源 (Ye, He, & Zhang, 2011)。

药物化学中的功能化

氮杂环丁烷类,包括 3-(二氟甲基)氮杂环丁烷衍生物,在当代药物化学中经常遇到。例如,为氮杂环丁烷-3-胺开发的合成方法说明了它们在“任意阶段”功能化方面的潜力,其中包括已批准药物和药理活性化合物的后期氮杂环丁烷化 (Wang & Duncton, 2020)。

作用机制

Target of Action

3-(Difluoromethyl)azetidine, also known as 3-DCFA, is a heterocyclic structure that contains nitrogen and fluorine

Mode of Action

, it can be inferred that it may interact with these kinases to regulate apoptosis, a process of programmed cell death.

Biochemical Pathways

, it can be inferred that it may be involved in the regulation of apoptosis pathways.

Result of Action

, it can be inferred that it may influence the regulation of apoptosis, leading to changes in cell survival and death.

未来方向

The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)azetidine, has seen recent advances and is expected to continue to develop . The synthesis, reactivity, and application of azetidines have been the focus of recent research, with an emphasis on the most recent advances, trends, and future directions .

属性

IUPAC Name |

3-(difluoromethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)3-1-7-2-3/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMROEAZUSMCUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)